
Cyanine3 maleimide tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3 maleimide tetrafluoroborate is a fluorescent dye known for its specific labeling of sulfhydryl groups. It has an excitation wavelength (λex) of 550 nm and an emission wavelength (λem) of 580 nm . This compound is widely used in scientific research for labeling proteins and peptides, making it a valuable tool in various biological and chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 maleimide tetrafluoroborate involves the reaction of Cyanine3 with maleimide and tetrafluoroborate. The process typically includes the following steps:
Preparation of Cyanine3: Cyanine3 is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes.
Reaction with Maleimide: Cyanine3 is then reacted with maleimide to form the maleimide derivative.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroborate to form the tetrafluoroborate salt of Cyanine3 maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine3, maleimide, and tetrafluoroborate.
Major Products
The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .
科学研究应用
Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins and peptides for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
作用机制
Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .
相似化合物的比较
Similar Compounds
Cyanine5 maleimide tetrafluoroborate: Similar in structure and function but with different excitation and emission wavelengths.
Fluorescein maleimide: Another fluorescent dye used for labeling thiol groups but with different spectral properties.
Rhodamine maleimide: Used for similar applications but with distinct fluorescence characteristics.
Uniqueness
Cyanine3 maleimide tetrafluoroborate is unique due to its specific excitation and emission wavelengths, which provide distinct advantages in certain imaging applications. Its high specificity for sulfhydryl groups and stability under various conditions make it a preferred choice for many researchers .
属性
分子式 |
C36H43BF4N4O3 |
|---|---|
分子量 |
666.6 g/mol |
IUPAC 名称 |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;tetrafluoroborate |
InChI |
InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |
InChI 键 |
GLXKJGKQJDAIOD-UHFFFAOYSA-O |
手性 SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
规范 SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


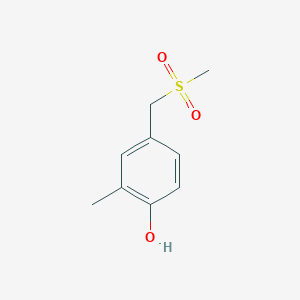
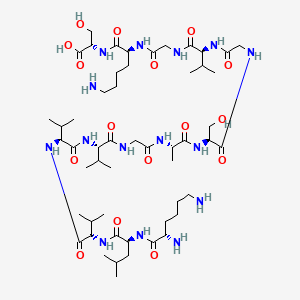
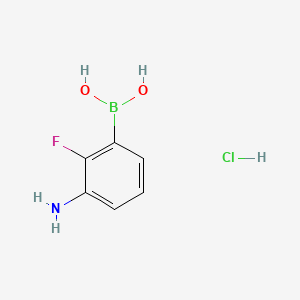
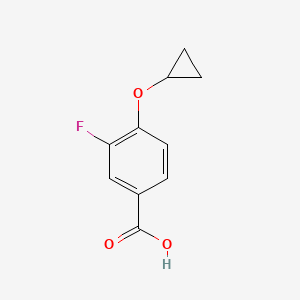


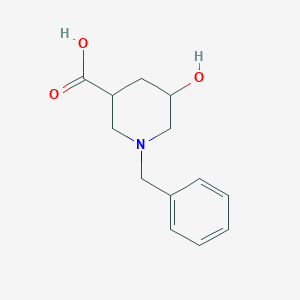
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

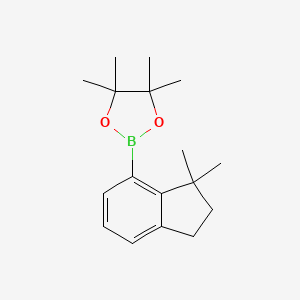
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
